molecular formula C9H15ClO2 B1323690 7-Acetoxy-2-chloro-1-heptene CAS No. 731773-21-0

7-Acetoxy-2-chloro-1-heptene

Cat. No.: B1323690
CAS No.: 731773-21-0
M. Wt: 190.67 g/mol
InChI Key: GUBBRBZSLJUYJT-UHFFFAOYSA-N
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Description

7-Acetoxy-2-chloro-1-heptene is an organic compound with the molecular formula C9H15ClO2. It is characterized by the presence of an acetate group, a chlorine atom, and a heptene chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-2-chloro-1-heptene typically involves the reaction of 6-chloro-1-heptene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Acetoxy-2-chloro-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Acetoxy-2-chloro-1-heptene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-chloro-1-heptene involves its interaction with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, leading to the formation of different products. The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: 7-Acetoxy-2-chloro-1-heptene is unique due to the presence of both an acetate group and a chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

6-chlorohept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBBRBZSLJUYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641237
Record name 6-Chlorohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-21-0
Record name 6-Hepten-1-ol, 6-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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